molecular formula C16H20N4O3S B12695565 p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide CAS No. 83592-03-4

p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide

Cat. No.: B12695565
CAS No.: 83592-03-4
M. Wt: 348.4 g/mol
InChI Key: ZIBVZNAFNFSEKY-UHFFFAOYSA-N
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Description

p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide is a complex organic compound with the molecular formula C₁₆H₂₀N₄O₃S and a molecular weight of 348.42 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which is substituted with an ethyl(2-hydroxyethyl)amino group and the other with a sulphonamide group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide typically involves a multi-step process:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide can be compared with other azo compounds and sulfonamides:

The uniqueness of this compound lies in its combination of an azo group and a sulphonamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

83592-03-4

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H20N4O3S/c1-2-20(11-12-21)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)24(17,22)23/h3-10,21H,2,11-12H2,1H3,(H2,17,22,23)

InChI Key

ZIBVZNAFNFSEKY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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